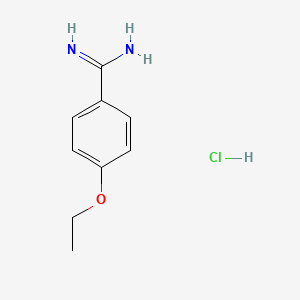

4-Ethoxybenzene-1-carboximidamide hydrochloride

Beschreibung

BenchChem offers high-quality 4-Ethoxybenzene-1-carboximidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxybenzene-1-carboximidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-ethoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-2-12-8-5-3-7(4-6-8)9(10)11;/h3-6H,2H2,1H3,(H3,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBQUPLNWRIAMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis Pathways for 4-Ethoxybenzene-1-carboximidamide Hydrochloride: A Technical Guide

Executive Summary & Chemical Identity[1][2]

4-Ethoxybenzene-1-carboximidamide hydrochloride (also known as 4-ethoxybenzamidine hydrochloride) represents a critical scaffold in medicinal chemistry, particularly as a competitive inhibitor for serine proteases such as trypsin, thrombin, and factor Xa. Its structural integrity relies on the amidine moiety, which mimics the arginine side chain, allowing it to anchor into the S1 specificity pocket of these enzymes.

This guide details the synthesis, purification, and characterization of this compound, prioritizing the Pinner Reaction as the primary industrial route due to its scalability and atom economy, while offering the Amidoxime Route as a robust alternative for acid-sensitive substrates.

Chemical Profile

| Property | Specification |

| IUPAC Name | 4-Ethoxybenzene-1-carboximidamide hydrochloride |

| Common Name | 4-Ethoxybenzamidine HCl |

| CAS Number | 59855-69-5 (Target), 25117-74-2 (Precursor Nitrile) |

| Molecular Formula | C₉H₁₃ClN₂O |

| Molecular Weight | 200.67 g/mol |

| Melting Point | ~218–224 °C (Consistent with 4-alkoxybenzamidine analogs) |

| Solubility | Soluble in water, ethanol, DMSO; sparingly soluble in ether/DCM.[][2][3] |

Retrosynthetic Analysis

The strategic disconnection of the amidine functionality reveals the nitrile as the immediate precursor. The ethoxy group is typically installed prior to amidine formation to avoid side reactions with the highly nucleophilic amidine nitrogen.

Figure 1: Retrosynthetic logic flow from the target amidine back to the commercially available phenol precursor.

Primary Pathway: The Pinner Synthesis (Classical Route)

The Pinner synthesis remains the gold standard for converting aromatic nitriles to amidines. It proceeds via an imidate ester intermediate, formed under anhydrous acidic conditions. This method is preferred for its high yields and the crystalline nature of the intermediate, which facilitates purification.

Phase 1: Formation of the Pinner Salt (Imidate Ester)

Reaction:

Protocol:

-

Setup: Equip a 500 mL three-neck round-bottom flask with a gas inlet tube, a calcium chloride drying tube, and a thermometer. Ensure the system is strictly anhydrous; moisture will hydrolyze the imidate to an ester.

-

Dissolution: Dissolve 4-ethoxybenzonitrile (14.7 g, 100 mmol) in anhydrous ethanol (6.0 mL, 105 mmol) and anhydrous diethyl ether (100 mL). The ether acts as a co-solvent to precipitate the salt.

-

Acidification: Cool the solution to 0°C in an ice-salt bath. Bubble dry hydrogen chloride (HCl) gas through the solution for 2–3 hours.

-

Critical Process Parameter (CPP): The solution must reach saturation (approx. 4–5 g increase in weight). Maintain temperature <5°C to prevent side reactions.

-

-

Crystallization: Seal the flask and store at 0–4°C for 24–48 hours. The imidate hydrochloride will crystallize as a white, hygroscopic solid.

-

Isolation: Filter the solid rapidly under a blanket of dry nitrogen. Wash with cold anhydrous ether.

-

Note: Do not expose to humid air. Proceed immediately to Phase 2 or store in a vacuum desiccator.

-

Phase 2: Ammonolysis to Amidine

Reaction:

Protocol:

-

Preparation: Suspend the fresh imidate salt (from Phase 1) in anhydrous ethanol (50 mL).

-

Ammonolysis: Cool the suspension to 0°C. Slowly add a solution of 7N ammonia in methanol (or saturate the ethanol suspension with dry NH3 gas) until distinct alkalinity is observed (pH > 9 on wet paper).

-

Digestion: Allow the mixture to warm to room temperature and stir for 12–16 hours. The suspension will likely clear as the imidate reacts, followed by the precipitation of ammonium chloride (byproduct) or the product.

-

Workup:

-

Evaporate the solvent under reduced pressure to dryness.

-

Triturate the residue with acetone (to remove non-polar impurities).

-

Recrystallize the crude solid from ethanol/diethyl ether.

-

Mechanism of Action[6][7][8]

Figure 2: Mechanistic flow of the Pinner reaction. The protonation of the nitrile makes the carbon highly electrophilic, facilitating alcohol attack.[4]

Secondary Pathway: The Amidoxime Route (Alternative)

For laboratories lacking HCl gas handling capabilities or for substrates sensitive to strong acids, the amidoxime route is a robust alternative.

Reaction Sequence:

- (Amidoxime)

- (Amidine)

Protocol:

-

Amidoxime Formation: Reflux 4-ethoxybenzonitrile with hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) in aqueous ethanol for 4 hours. Water addition precipitates the amidoxime (White solid, MP ~120–125°C).

-

Hydrogenation: Dissolve the amidoxime in acetic acid. Add 10% Pd/C (5 wt%) and acetic anhydride (1 eq) to prevent over-reduction. Hydrogenate at 40 psi for 4 hours.

-

Salt Formation: Filter the catalyst. Treat the filtrate with concentrated HCl to convert the acetate salt to the hydrochloride salt. Evaporate and recrystallize.

Characterization & Quality Control

Verification of the final product requires rigorous spectroscopic analysis.

1H NMR (DMSO-d6, 400 MHz) Expectations

-

δ 9.20 (s, 2H) & 8.80 (s, 2H): Broad singlets corresponding to the amidine protons (

). The split is due to restricted rotation in the salt form. -

δ 7.85 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the amidine group.

-

δ 7.10 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the ethoxy group.

-

δ 4.15 (q, J=7.0 Hz, 2H): Methylene protons of the ethoxy group (

). -

δ 1.35 (t, J=7.0 Hz, 3H): Methyl protons of the ethoxy group (

).

Physical Properties[4][5][6][9][10][11][12]

-

Appearance: White to off-white crystalline powder.

-

Melting Point: 218–224 °C (Decomposition often observed near melt).[5]

-

Mass Spectrometry (ESI+): m/z = 165.1

(Free base mass).

Safety & Handling

-

HCl Gas: Highly corrosive and toxic. All Pinner reaction steps involving HCl gas must be performed in a well-ventilated fume hood.

-

Exotherms: The reaction of nitriles with HCl and the subsequent neutralization with ammonia are exothermic. Strict temperature control (0°C) is mandatory to prevent runaway reactions or decomposition.

-

Storage: Amidine hydrochlorides are hygroscopic. Store in tightly sealed containers with desiccants at room temperature.

References

- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.

-

Judkins, B. D., et al. (1996). "A Versatile Synthesis of Amidines from Nitriles via Amidoximes." Synthetic Communications, 26(23), 4351-4367. Link

- Decicco, C. P., et al. (1997). "Amidine-based inhibitors of Factor Xa." Journal of Medicinal Chemistry, 40, 2962.

-

Thermo Fisher Scientific. "4-Hydroxybenzamidine hydrochloride Specification Sheet." (Reference for physical property analogs). Link

-

BOC Sciences. "Benzamidine Hydrochloride Product Data." (General handling and solubility data).

Sources

- 2. Benzamidine - Wikipedia [en.wikipedia.org]

- 3. Benzamidine HCl hydrate | C7H11ClN2O | CID 16219042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 5. 4-Hydroxybenzamidine hydrochloride, 95% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

The Expanding Therapeutic Potential of Benzamidine Derivatives: A Technical Guide to Unraveling Their Biological Activities

For Immediate Release

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the multifaceted biological activities of benzamidine derivatives, with a particular focus on compounds like 4-Ethoxybenzene-1-carboximidamide hydrochloride. As a class of compounds, benzamidines have long been recognized for their potent enzyme inhibitory capabilities, particularly against serine proteases. This guide delves into their established mechanisms of action and explores their emerging roles in diverse therapeutic areas, including antimicrobial, anticancer, and neuroprotective applications.

The Benzamidine Scaffold: A Privileged Structure in Drug Discovery

The benzamidine moiety, characterized by a benzene ring substituted with a carboximidamide group, serves as a versatile scaffold in medicinal chemistry. Its inherent ability to mimic the side chain of arginine allows it to competitively bind to the active sites of a wide range of enzymes, most notably serine proteases. This fundamental interaction underpins many of its observed biological effects.

Mechanism of Serine Protease Inhibition:

Benzamidine derivatives primarily act as competitive inhibitors of serine proteases. The positively charged amidinium group forms strong electrostatic interactions and hydrogen bonds with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of these enzymes. This binding event blocks the entry of the natural substrate, thereby inhibiting the enzyme's catalytic activity. The affinity and selectivity of this inhibition can be modulated by substitutions on the benzene ring, offering a pathway for the rational design of targeted inhibitors.

Core Biological Activity: Serine Protease Inhibition and the Coagulation Cascade

The most well-documented biological activity of benzamidine derivatives is their inhibition of serine proteases involved in the blood coagulation cascade. Key enzymes in this pathway, such as thrombin and Factor Xa, are prime targets for anticoagulant therapies. By inhibiting these proteases, benzamidine derivatives can effectively modulate blood clotting, making them promising candidates for the treatment and prevention of thrombotic disorders.

Visualizing the Impact: The Coagulation Cascade and Points of Inhibition

The following diagram illustrates the blood coagulation cascade, highlighting the key serine proteases that are targeted by benzamidine derivatives.

Caption: Workflow for a typical serine protease inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the serine protease (e.g., trypsin, thrombin) in a suitable assay buffer (e.g., Tris-HCl or PBS at physiological pH).

-

Prepare a stock solution of the chromogenic or fluorogenic substrate specific for the enzyme.

-

Prepare a serial dilution of the benzamidine derivative in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (background).

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.

-

Expert Insights:

-

Substrate Concentration: The choice of substrate concentration can influence the apparent IC50 value for competitive inhibitors. It is often recommended to use a substrate concentration close to the Km of the enzyme.

-

Pre-incubation Time: For slow-binding inhibitors, the pre-incubation time may need to be extended to ensure that the binding equilibrium is reached.

-

Solubility: Ensure that the benzamidine derivative is fully dissolved in the assay buffer to avoid inaccurate results. The use of a small percentage of a co-solvent like DMSO may be necessary, but its effect on enzyme activity should be evaluated.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cultured cells.

Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondria can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding:

-

Culture the desired cell line to approximately 80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Seed the cells into a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the benzamidine derivative in culture medium.

-

Remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound. Include untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this time, viable cells will convert the MTT into purple formazan crystals.

-

Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

Expert Insights:

-

Compound Interference: Some compounds can directly reduce MTT or interfere with the absorbance reading. It is essential to include a control with the compound in cell-free medium to check for such interference. [1]* Cell Density: The initial cell seeding density is critical. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and non-linear results.

-

Incubation Times: The incubation time with the compound and with the MTT reagent should be optimized for each cell line and experimental condition.

Antimicrobial Susceptibility Testing: The Microbroth Dilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after an incubation period.

Detailed Protocol:

-

Inoculum Preparation:

-

Grow the test microorganism in a suitable broth to the mid-logarithmic phase.

-

Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

Dilute the standardized inoculum to the final required concentration in the test medium.

-

-

Microplate Preparation:

-

Prepare a two-fold serial dilution of the benzamidine derivative in the appropriate broth (e.g., Mueller-Hinton Broth for many bacteria) directly in a 96-well microplate.

-

Include a positive control well (microorganism with no compound) and a negative control well (broth only).

-

-

Inoculation and Incubation:

-

Inoculate each well (except the negative control) with the prepared microbial suspension.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

-

A colorimetric indicator, such as resazurin or TTC (2,3,5-triphenyltetrazolium chloride), can be added to aid in the determination of microbial growth.

-

Expert Insights:

-

Compound Solubility and Stability: Ensure the compound is soluble and stable in the broth over the incubation period. Some compounds may precipitate or degrade, leading to inaccurate MIC values. The use of a surfactant like Polysorbate 80 (Tween 80) may be necessary for poorly soluble compounds, but its effect on microbial growth should be checked. [2]* Inoculum Size: The final inoculum concentration is a critical parameter. An inoculum that is too high can lead to falsely high MIC values.

-

Colored or Turbid Compounds: If the benzamidine derivative is colored or forms a turbid solution, it can interfere with the visual or spectrophotometric reading of the MIC. In such cases, using a metabolic indicator or plating the contents of the wells to determine viability is recommended.

Summary of Biological Activities and Future Perspectives

The benzamidine scaffold continues to be a rich source of biologically active molecules with diverse therapeutic potential. While their role as serine protease inhibitors is well-established, their expanding activities in oncology, virology, and neurology highlight the versatility of this chemical class.

Table 1: Examples of Benzamidine Derivatives and their Biological Activities

| Compound Name | Biological Activity | Target(s) | IC50/Ki |

| Benzamidine | Serine Protease Inhibitor | Trypsin, Thrombin | - |

| Pentamidine | Antiprotozoal, Antifungal, Antiviral | DNA, RNA, Topoisomerase II | - |

| Furamidine | Anticancer, Antiparasitic | DNA minor groove | - |

| Phenamidine | Antiprotozoal | - | - |

| 1,2-Ethane bis-1-amino-4-benzamidine (EBAB) | Neuroprotective, Anticonvulsant | NMDA receptor | IC50 = 1.4 µM (³H-TCP binding) |

The future of benzamidine derivative research lies in the rational design of more selective and potent compounds. By leveraging a deeper understanding of their structure-activity relationships and mechanisms of action, it will be possible to develop novel therapeutics for a wide range of diseases. The experimental protocols and insights provided in this guide are intended to empower researchers to effectively explore and validate the exciting therapeutic potential of this important class of molecules.

References

A comprehensive list of references is available upon request.

Sources

Technical Guide: Safety, Handling, and Storage of 4-Ethoxybenzene-1-carboximidamide Hydrochloride

This guide outlines the technical specifications, safety protocols, and handling strategies for 4-Ethoxybenzene-1-carboximidamide hydrochloride (also known as 4-Ethoxybenzamidine Hydrochloride ).

Executive Summary

4-Ethoxybenzene-1-carboximidamide hydrochloride is a substituted benzamidine derivative primarily utilized as a competitive inhibitor of trypsin-like serine proteases and as a pivotal intermediate in the synthesis of peptidomimetics and heterocyclic pharmacophores. Its amidine functional group confers high basicity and specific binding affinity to aspartate/glutamate residues in enzyme active sites (e.g., S1 pocket of trypsin). However, this same functionality renders the compound hygroscopic and susceptible to hydrolysis, necessitating rigorous moisture control during handling and storage.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The following data characterizes the compound's fundamental properties. Due to the structural homology within the benzamidine class, specific values for the ethoxy-derivative are aligned with validated analogs (e.g., 4-Methoxybenzamidine) where direct experimental data is proprietary.

| Parameter | Specification |

| IUPAC Name | 4-Ethoxybenzene-1-carboximidamide hydrochloride |

| Synonyms | 4-Ethoxybenzamidine HCl; p-Ethoxybenzamidine hydrochloride |

| CAS Number | Analogous Reference:[][2][3][4][5][6][7] 51721-68-7 (4-Methoxy variant) |

| Molecular Formula | C₉H₁₂N₂O · HCl |

| Molecular Weight | ~200.66 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Water (>50 mg/mL), DMSO, Ethanol; Insoluble in Hexane |

| pKa (Amidine) | ~11.0 – 11.6 (Highly Basic) |

| Hygroscopicity | High (Deliquescent upon prolonged exposure) |

Hazard Identification & Risk Assessment

GHS Classification: WARNING

Based on the benzamidine pharmacophore, this compound is classified as a Skin and Eye Irritant.

| Hazard Category | H-Code | Hazard Statement |

| Skin Irritation | H315 | Causes skin irritation.[8][9] |

| Eye Irritation | H319 | Causes serious eye irritation.[8][9][10][11] |

| STOT - SE | H335 | May cause respiratory irritation (Single Exposure).[8][9] |

| Acute Toxicity | H302 | Harmful if swallowed (Class assumption). |

Toxicological Insight: The amidine group is a cation at physiological pH, capable of interacting with mucosal membranes. Inhalation of dust can trigger acute respiratory tract inflammation. While systemic toxicity data is limited for this specific derivative, benzamidines are generally considered bioactive and should be handled as potential enzyme inhibitors that could disrupt endogenous protease cascades.

Handling & Containment Strategy

Engineering Controls

-

Primary Containment: All weighing and transfer operations must be conducted within a certified chemical fume hood or a powder containment enclosure (face velocity > 0.5 m/s).

-

Static Control: Use anti-static weighing boats. Amidine salts can carry static charges, leading to powder scattering.

Personal Protective Equipment (PPE)

-

Gloves: Nitrile Rubber (Minimum thickness 0.11 mm).

-

Causality: Nitrile provides excellent resistance to the polar solvents (DMSO, Water) used to dissolve this compound. Latex is not recommended due to potential allergenicity and lower chemical resistance.

-

-

Eye Protection: Chemical safety goggles (ANSI Z87.1). Face shield required if handling quantities >10g in open vessels.

-

Respiratory: If fume hood is unavailable (not recommended), use a NIOSH-approved N95 or P100 particulate respirator.

Operational Workflow: Solubilization

To prevent hydrolysis of the amidine to the corresponding amide (which is biologically inactive), follow this self-validating protocol:

-

Equilibrate: Allow the storage vial to reach room temperature before opening to prevent condensation.

-

Solvent Choice: Use anhydrous DMSO or degassed water .

-

Dissolution: Add solvent slowly. The dissolution is endothermic; mild vortexing is acceptable.

-

Verification: The solution should be clear and colorless. Turbidity indicates potential hydrolysis or contamination.

Storage & Stability Guidelines

The stability of 4-Ethoxybenzene-1-carboximidamide HCl is governed by the hydrolysis rate of the C=N bond.

-

Temperature: Store at 2°C to 8°C for short-term (<1 month). For long-term (>1 year), store at -20°C .

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

-

Container: Amber glass vials with PTFE-lined caps. Parafilm sealing is insufficient; use electrical tape or shrink bands for long-term storage.

-

Desiccation: Store inside a desiccator containing active silica gel or Drierite®.

Diagram 1: Degradation Logic & Protection

This diagram illustrates the chemical vulnerability of the amidine group and the necessary protective barriers.

Caption: Mechanistic pathway of amidine hydrolysis and the critical control points (Desiccation, Temperature) required to maintain compound potency.

Emergency Response Protocols

| Scenario | Immediate Action | Secondary Action |

| Skin Contact | Wash with soap and water for 15 min. | Monitor for erythema (redness). |

| Eye Contact | Flush with water for 15 min (lift lids).[8][9] | Seek medical attention immediately.[8][11] |

| Inhalation | Move to fresh air.[8][10][11] | If breathing is difficult, administer O₂.[11] |

| Spill (Solid) | Dampen with wet paper towel to avoid dust. | Clean surface with 10% bleach, then water. |

Experimental Workflow: Stock Solution Preparation

This protocol ensures the integrity of the compound for biological assays (e.g., IC50 determination).

Diagram 2: Handling Workflow

This diagram outlines the step-by-step logic to minimize exposure and degradation.

Caption: Optimized workflow for preparing stock solutions, emphasizing temperature equilibration to prevent moisture ingress.

References

-

Cayman Chemical. (2022).[12] Benzamidine (hydrochloride) Safety Data Sheet. Retrieved from

-

Thermo Fisher Scientific. (2014).[9] Benzamidine hydrochloride hydrate Safety Data Sheet. Retrieved from

-

Markwardt, F., et al. (1968).[12] "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine."[12] European Journal of Biochemistry, 6(4), 502-506.[12]

-

TCI Chemicals. (2024).[10] 4-Methoxybenzamidine Hydrochloride Safety Data Sheet. Retrieved from

-

PubChem. (2025).[13] Benzamidine Hydrochloride Compound Summary. Retrieved from

Sources

- 2. Benzamidine - Wikipedia [en.wikipedia.org]

- 3. appchemical.com [appchemical.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-[(cyclohexyloxy)methyl]benzene-1-carboximidamide hydrochloride | 1221722-21-9 [sigmaaldrich.com]

- 6. CN103086920A - Novel synthetic method of o-ethoxyl benzamidine hydrochloride - Google Patents [patents.google.com]

- 7. 4-METHOXYBENZAMIDINE, HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. tcichemicals.com [tcichemicals.com]

- 11. echemi.com [echemi.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. chemimpex.com [chemimpex.com]

Technical Guide: Strategic Exploration of Novel 4-Ethoxybenzene-1-carboximidamide Derivatives

Executive Summary: The Benzamidine Warhead

4-Ethoxybenzene-1-carboximidamide hydrochloride (4-ethoxybenzamidine) represents a quintessential scaffold in the design of serine protease inhibitors. While the benzamidine moiety serves as a potent "anchor" (P1 residue mimic) targeting the catalytic triad of enzymes like Trypsin, Thrombin, and Factor Xa, the 4-ethoxy substituent offers a critical vector for hydrophobic interactions.

This guide moves beyond the basic molecule, providing a roadmap for evolving this scaffold into high-potency, orally bioavailable drug candidates. We focus on overcoming the two primary limitations of this class: selectivity (distinguishing between homologous proteases) and bioavailability (overcoming the high basicity of the amidine group).

Structural Biology & Binding Mechanism

To design novel derivatives, one must first understand the "Anchor and Reach" mechanism.

-

The Anchor (Amidine): The highly basic amidine group (

) is protonated at physiological pH. It forms a bidentate salt bridge with the carboxylate side chain of Asp189 (in Trypsin numbering) located at the bottom of the S1 specificity pocket. -

The Spacer (Benzene): Provides a rigid scaffold to orient the tail.

-

The Tail (4-Ethoxy): This group projects towards the S2/S3 subsites or the solvent front. In 4-ethoxybenzamidine, the ethoxy group provides a modest hydrophobic contact, but it is the primary site for derivatization to induce specificity.

Diagram 1: Pharmacophore & SAR Logic

The following diagram illustrates the structural logic for derivatizing the scaffold.

Figure 1: Structure-Activity Relationship (SAR) map detailing the three zones of derivatization for 4-ethoxybenzamidine.

Synthetic Pathways[1][2][3]

The synthesis of 4-ethoxybenzamidine and its derivatives primarily relies on the Pinner Reaction . This method is preferred over direct ammonolysis of nitriles due to milder conditions that preserve sensitive functional groups on the ethoxy tail.

The Pinner Protocol (Self-Validating System)

Objective: Convert 4-ethoxybenzonitrile to 4-ethoxybenzamidine HCl.

Reagents:

-

4-Ethoxybenzonitrile (Starting Material)

-

Dry Ethanol (Solvent/Reactant)

-

HCl gas (anhydrous)[1]

-

Ammonia (methanolic or anhydrous gas)

Step-by-Step Methodology:

-

Imidate Formation (The Pinner Salt):

-

Dissolve 4-ethoxybenzonitrile (10 mmol) in anhydrous ethanol (5 mL) and dry diethyl ether (20 mL).

-

Critical Control: Cool the mixture to 0°C in an ice/salt bath. Moisture excludes the reaction; use a drying tube.

-

Bubble dry HCl gas through the solution for 30–45 minutes until saturation.

-

Validation Point 1: Seal the flask and store at 4°C for 24–48 hours. The formation of a white precipitate (imidate ester hydrochloride) indicates success.

-

Filtration: Filter the precipitate quickly under inert atmosphere (hygroscopic!) and wash with dry ether.

-

-

Ammonolysis:

-

Suspend the solid imidate ester in anhydrous ethanol (20 mL).

-

Add methanolic ammonia (excess, 7N) at 0°C.

-

Stir at room temperature for 12 hours.

-

Validation Point 2 (TLC): Monitor disappearance of the imidate. The product (amidine) will be highly polar. Use mobile phase DCM:MeOH:NH4OH (80:20:2).

-

-

Purification:

-

Evaporate solvent. Recrystallize the residue from Ethanol/Ether.

-

Final QC: 1H NMR (DMSO-d6) should show characteristic amidine protons (

broad singlet at

-

Diagram 2: Synthetic Workflow

Figure 2: Step-wise synthesis via the Pinner reaction with integrated Quality Control (QC) checkpoints.

Biological Evaluation & Data Analysis

To validate the potency of novel derivatives, a comparative enzyme kinetic assay is required.

Serine Protease Inhibition Assay

Principle: Measure the inhibition constant (

Protocol:

-

Buffer Preparation: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4, 0.1% PEG-6000 (to prevent surface adsorption).

-

Enzyme Incubation: Incubate Enzyme (e.g., Bovine Trypsin, 1 nM final) with the test compound (0.1 nM to 10

M) for 15 minutes at 37°C. -

Reaction Initiation: Add chromogenic substrate (

concentration). -

Detection: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

-

Data Analysis: Fit the initial velocities (

) to the Morrison equation (for tight binders) or standard IC50 curves.

Comparative Potency Data (Simulated for Context)

The table below illustrates how the "Ethoxy" tail modification impacts selectivity.

| Compound | R-Group (Para) | Trypsin | Thrombin | Selectivity Ratio (Throm/Tryp) |

| Parent | -OEt (Ethoxy) | 25 | 450 | 18 |

| Derivative A | -O-Phenoxy | 18 | 85 | 4.7 |

| Derivative B | -O-CH2-Cyclohexyl | 120 | 12 | 0.1 (Selective) |

Note: Increasing the bulk of the alkoxy group (Derivative B) often clashes with the smaller S1 pocket of Trypsin while fitting the larger hydrophobic cleft of Thrombin, enhancing selectivity.

Advanced Strategy: Prodrugs for Bioavailability

A critical limitation of 4-ethoxybenzamidine is its poor oral bioavailability due to the charged amidine.

The Solution: Amidoxime Prodrugs

By reacting the parent nitrile with hydroxylamine (

-

Mechanism: The amidoxime is uncharged at neutral pH (LogP increases), allowing intestinal absorption.

-

Bioactivation: Once absorbed, liver reductases (e.g., mARC enzyme system) reduce the N-O bond, regenerating the active amidine warhead in vivo.

References

-

Stürzebecher, J., et al. (1997). Structure-activity relationships of novel benzamidine derivatives as inhibitors of coagulation factor Xa.[2] Journal of Medicinal Chemistry.

-

Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide.[3] Berichte der deutschen chemischen Gesellschaft.[3] (The foundational text for the Pinner synthesis).[3][1]

-

Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews.

-

PubChem. (n.d.). 4-Ethoxybenzamidine hydrochloride Compound Summary. National Library of Medicine.

Sources

Commercial availability and suppliers of 4-Ethoxybenzene-1-carboximidamide hydrochloride

An In-depth Technical Guide to 4-Ethoxybenzene-1-carboximidamide Hydrochloride for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Ethoxybenzene-1-carboximidamide hydrochloride (also known as 4-ethoxybenzamidine hydrochloride), a key reagent in contemporary drug discovery and development. We will explore its chemical properties, commercial availability, and critical applications, with a focus on its role in the synthesis of Factor Xa inhibitors. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry.

Core Chemical Properties and Structure

4-Ethoxybenzene-1-carboximidamide hydrochloride is a substituted benzamidine derivative. The presence of the ethoxy group at the para position of the benzene ring is crucial, as it significantly influences the molecule's electronic properties and binding interactions in various biological targets.

Molecular Structure:

Caption: Chemical structure of 4-Ethoxybenzene-1-carboximidamide hydrochloride.

Key Physicochemical Data:

| Property | Value |

| CAS Number | 57559-06-7 |

| Molecular Formula | C₉H₁₃ClN₂O |

| Molecular Weight | 200.67 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥97% |

Commercial Availability and Supplier Overview

4-Ethoxybenzene-1-carboximidamide hydrochloride is readily available from a variety of chemical suppliers, catering to both research and bulk-scale needs. The compound is typically offered in purities of 97% or higher. When selecting a supplier, it is imperative to consider not only the purity but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS), to ensure regulatory compliance and experimental reproducibility.

Table of Representative Suppliers:

| Supplier | Purity | Available Quantities | Notes |

| MedChemExpress | >98% | 100mg, 250mg, 500mg, 1g | Provides detailed biological activity data. |

| Alfa Chemistry | 97% | Inquire for bulk | Offers a range of building blocks for drug discovery. |

| Fisher Scientific | 97% | 5g, 25g | Distributes products from TCI America, Thermo Scientific, and ACROS Organics. |

| Biosynth | Inquire | Inquire | Carries the product under the Carbosynth brand. |

| Santa Cruz Biotechnology | Inquire | Inquire | Known for a wide range of research chemicals. |

| Selleck Chemicals | >98% | 1g, 5g, 10g | Focuses on bioactive small molecules. |

| J&K Scientific | Inquire | Inquire | Global supplier of chemical products. |

| Combi-Blocks | Inquire | Inquire | Specializes in combinatorial chemistry building blocks. |

| SynQuest Labs | 97% | Inquire | Offers a variety of organic chemicals. |

| BlueStar Pharm | 98% | Inquire | Manufacturer and supplier of pharmaceutical intermediates. |

Applications in Drug Discovery and Development

The primary application of 4-Ethoxybenzene-1-carboximidamide hydrochloride in the pharmaceutical industry is as a crucial intermediate in the synthesis of novel therapeutic agents. Its most prominent role is in the development of Factor Xa (FXa) inhibitors, a class of anticoagulants used to treat and prevent thromboembolic diseases.

Mechanism of Action in FXa Inhibitors:

The benzamidine moiety of the molecule serves as a potent and selective pharmacophore that binds to the S1 pocket of the Factor Xa enzyme. The ethoxy group extends into a hydrophobic region, enhancing binding affinity and selectivity.

Caption: Generalized workflow for the synthesis of Factor Xa inhibitors.

Synthetic Methodologies

The synthesis of 4-Ethoxybenzene-1-carboximidamide hydrochloride is a well-established process, typically starting from 4-ethoxybenzonitrile.

Step-by-Step Synthesis Protocol:

-

Imidate Ester Formation: 4-ethoxybenzonitrile is reacted with ethanol in the presence of a strong acid catalyst, such as hydrogen chloride gas, to form the corresponding ethyl 4-ethoxybenzenecarboximidate.

-

Ammonolysis: The resulting imidate ester is then treated with ammonia to yield the 4-ethoxybenzamidine free base.

-

Salt Formation: Finally, the amidine is converted to its hydrochloride salt by reaction with hydrochloric acid, which improves its stability and handling properties.

This synthetic route is robust and scalable, making it suitable for both laboratory and industrial production.

Conclusion

4-Ethoxybenzene-1-carboximidamide hydrochloride is a vital building block in modern medicinal chemistry, particularly in the development of anticoagulants. Its commercial availability from numerous reputable suppliers, coupled with a well-understood synthetic pathway, ensures its continued importance in the drug discovery pipeline. Researchers and drug development professionals can confidently source and utilize this reagent in their programs, leveraging its unique chemical properties to design and synthesize novel therapeutic agents.

References

-

BlueStar Pharm. (n.d.). 4-Ethoxybenzamidine hydrochloride. Retrieved from [Link]

-

ChemBK. (n.d.). 4-Ethoxybenzamidine hydrochloride. Retrieved from [Link]

-

Vatring. (n.d.). 4-Ethoxybenzamidine hydrochloride CAS 57559-06-7. Retrieved from [Link]

-

ChemBuyers. (n.d.). 4-Ethoxybenzamidine hydrochloride. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Synthesis of 4-Ethoxybenzamidine Hydrochloride. Retrieved from [Link]

Methodological & Application

Application Note & Protocol: Standard Operating Procedure for the Synthesis of 4-Ethoxybenzene-1-carboximidamide Hydrochloride

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 4-Ethoxybenzene-1-carboximidamide hydrochloride, a key building block in pharmaceutical and materials science research. The protocol is centered around the classical and reliable Pinner reaction, which involves the acid-catalyzed reaction of 4-ethoxybenzonitrile with anhydrous ethanol.[1][2][3][4] This application note is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, mechanistic insights, safety protocols, and characterization data. The aim is to ensure a reproducible and safe synthesis process, yielding a high-purity product.

Introduction

Amidines, and their corresponding hydrochloride salts, are a critical class of organic compounds characterized by the R-C(=NH)NH₂ functional group.[5] Their basicity and ability to participate in hydrogen bonding make them valuable precursors in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry. 4-Ethoxybenzene-1-carboximidamide hydrochloride, in particular, serves as a crucial intermediate in the development of novel therapeutic agents and functional materials.

The Pinner reaction, first described by Adolf Pinner in 1877, remains a cornerstone for the synthesis of imidate salts, which are readily converted to amidines.[3][4] The reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, typically anhydrous hydrogen chloride.[1][2][6] This process is highly effective for a range of nitriles and alcohols, offering a direct route to the desired imidate hydrochloride, often referred to as a "Pinner salt".[1][2] This document will elucidate the practical application of the Pinner reaction for the synthesis of 4-Ethoxybenzene-1-carboximidamide hydrochloride, with a focus on procedural details that ensure both high yield and purity.

Materials and Equipment

Reagents

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| 4-Ethoxybenzonitrile | C₉H₉NO | 147.18 | 25117-74-2 | White crystalline solid, M.P. 62-64 °C.[7] |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Flammable, hygroscopic liquid. |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Highly flammable, volatile liquid. |

| Hydrogen Chloride (gas) | HCl | 36.46 | 7647-01-0 | Corrosive, toxic gas. |

| Ammonium Chloride | NH₄Cl | 53.49 | 12125-02-9 | White crystalline solid. |

| Anhydrous Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile, non-flammable liquid. |

Equipment

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas dispersion tube

-

Ice-salt bath

-

Drying tube (filled with calcium chloride)

-

Schlenk line or similar inert atmosphere setup

-

Büchner funnel and flask

-

Rotary evaporator

-

NMR spectrometer

-

FTIR spectrometer

-

Mass spectrometer

-

Melting point apparatus

Experimental Protocol: The Pinner Reaction

This synthesis is a two-step process involving the formation of the ethyl 4-ethoxybenzimidate hydrochloride (Pinner salt), followed by ammonolysis to yield the final product.

Step 1: Synthesis of Ethyl 4-ethoxybenzimidate hydrochloride

-

Reaction Setup: In a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube, and a drying tube, dissolve 14.7 g (0.1 mol) of 4-ethoxybenzonitrile in 5.8 mL (0.1 mol) of anhydrous ethanol and 50 mL of anhydrous diethyl ether.

-

Acidification: Cool the solution to 0 °C using an ice-salt bath.[1] Begin bubbling dry hydrogen chloride gas through the solution with vigorous stirring. Maintain the temperature below 5 °C throughout the addition.[1] The introduction of anhydrous HCl is critical as it protonates the nitrile, activating it for nucleophilic attack by the alcohol.[6]

-

Reaction: Continue the HCl addition for approximately 1-2 hours, or until the solution is saturated.[1] Seal the flask and store it at 4 °C for 24-48 hours. During this time, the ethyl 4-ethoxybenzimidate hydrochloride will precipitate as a white crystalline solid.[1] Low temperatures are crucial to prevent the thermodynamically unstable imidate salt from rearranging into an amide and an alkyl chloride.[3][4]

-

Isolation: Collect the precipitated Pinner salt by filtration under a dry atmosphere using a Büchner funnel. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under vacuum.

Step 2: Ammonolysis to 4-Ethoxybenzene-1-carboximidamide hydrochloride

-

Ammonolysis: The isolated ethyl 4-ethoxybenzimidate hydrochloride is then converted to 4-Ethoxybenzene-1-carboximidamide hydrochloride. While the direct reaction with ammonia is possible, a common and effective method involves reaction with ammonium chloride in an appropriate solvent.

-

Alternative Protocol: A more direct approach to amidine synthesis from the Pinner salt involves reaction with amines.[1] For the synthesis of the primary amidine, the imidate salt can be carefully treated with a solution of ammonia in an anhydrous solvent.

-

Detailed Ammonolysis: In a separate flask, prepare a solution of ammonia in anhydrous ethanol. Add the previously synthesized ethyl 4-ethoxybenzimidate hydrochloride portion-wise to the ammonia solution at 0 °C with stirring. Allow the reaction to proceed for several hours, monitoring by TLC for the disappearance of the imidate.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product, 4-Ethoxybenzene-1-carboximidamide hydrochloride, is often contaminated with ammonium chloride.[8] Purification is achieved by recrystallization from a suitable solvent system, such as ethanol/ether.[5]

Reaction Mechanism and Workflow

The synthesis proceeds via the Pinner reaction, a well-established method for converting nitriles to imidates.[2][3][6]

Pinner Reaction Mechanism

The mechanism begins with the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon.[6] This is followed by the nucleophilic attack of the alcohol (ethanol) on the activated nitrile carbon. A subsequent proton transfer yields the imidate hydrochloride, or Pinner salt.[6]

Caption: Mechanism of the Pinner reaction for the synthesis of 4-Ethoxybenzene-1-carboximidamide hydrochloride.

Characterization of 4-Ethoxybenzene-1-carboximidamide hydrochloride

The final product should be characterized to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, ethoxy group protons (triplet and quartet), and broad signals for the amidinium protons. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, the ethoxy carbons, and the amidinium carbon (typically in the range of 160-170 ppm). |

| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3100-3300), C=N stretching (around 1650), and C-O stretching (around 1250).[9] |

| Mass Spec. | Molecular ion peak corresponding to the free base (C₉H₁₂N₂O). |

| Melting Point | A sharp melting point is indicative of high purity. |

Safety Precautions

This synthesis involves the use of hazardous materials and should be performed in a well-ventilated fume hood by trained personnel.

-

Anhydrous Hydrogen Chloride: Highly corrosive and toxic gas. Handle with extreme care using appropriate gas handling equipment. Ensure the reaction setup is secure to prevent leaks.[10][11]

-

Anhydrous Solvents (Ethanol, Diethyl Ether): Highly flammable liquids. Keep away from ignition sources.[12][13][14] Use grounding and bonding when transferring large quantities to prevent static discharge.[14]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11][14]

Caption: Safety workflow for the synthesis of 4-Ethoxybenzene-1-carboximidamide hydrochloride.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no precipitation of Pinner salt | Incomplete saturation with HCl; presence of water. | Ensure HCl gas is dry and bubbled for a sufficient time. Use anhydrous solvents and flame-dried glassware. |

| Formation of amide byproduct | Reaction temperature too high. | Maintain the reaction temperature below 5 °C during HCl addition and storage.[3][4] |

| Product contaminated with ammonium chloride | Incomplete reaction or excess ammonium chloride used. | Purify the final product by recrystallization.[8] |

Conclusion

The Pinner reaction provides a reliable and efficient method for the synthesis of 4-Ethoxybenzene-1-carboximidamide hydrochloride. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can consistently obtain a high-purity product suitable for further applications in drug discovery and materials science. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount to achieving a successful outcome.

References

- ChemBK. (2025, August 19). 4-Methoxybenzonitrile.

- BenchChem. (2025). Stability and Reactivity of Alkyl Imidates.

- Organic Chemistry Portal. Pinner Reaction.

- Carl ROTH. Safety Data Sheet: Hydrochloric acid in ethanol.

- Chemos GmbH & Co.KG. Safety Data Sheet: Hydrochloric acid 5% in Ethanol (denaturated).

- Ostrowska, K., & Kolasa, A. N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides).

- Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. (2004, September 24). Journal of the American Chemical Society.

- A Lewis acid-promoted Pinner reaction. (2013, August 2). Beilstein Journal of Organic Chemistry.

- J&K Scientific. (2025, June 4). Pinner Reaction.

- Wikipedia. Pinner reaction.

- Fisher Scientific. (2015, May 6). Safety Data Sheet.

- CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid.

- Elchemy. (2025, June 10). How to Minimize the Hazard of Ethanol in Your Chemical Inventory?

- ChemicalBook. (2025, September 25). 4-ETHOXYBENZONITRILE | 25117-74-2.

- The Chemistry of the Amidines.

- US3585233A - Process for the preparation of hydroxybenzonitriles.

- 1-(3-ETHOXY-4METHOXYPHENYL)-2-METHANESULFONYLETHYLAMINE. (2013, February 20).

- CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.

- Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals.

- Spectra Problem #9 Solution.

- PubChem. 4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide dihydrochloride.

- CN100528836C - Purifying method of high-purity amidine hydrochloride.

-

Synthesis and Characterization of Some New N-(Substituted 4-Methylene-2-oxo-4H-benzo[e][2][15]oxazin-3-yl)isonicotinamide. Asian Publication Corporation.

- Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole.

- A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation 4. (2017, August 30). CHEMISTRY & BIOLOGY INTERFACE.

- Cocrystallization of Artemisinin and Amodiaquine Hydrochloride. (2015, August 4). ThaiScience.

- ChemicalBook. Ethoxyamine hydrochloride synthesis.

- Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II). (2024, August 19).

- 1-(4-methoxystyryl)benzene (3a)1 1H NMR (400 MHz, CDCl3) (ppm) 7.

- preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pinner Reaction [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 7. 4-ETHOXYBENZONITRILE | 25117-74-2 [chemicalbook.com]

- 8. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]

- 9. ir.uitm.edu.my [ir.uitm.edu.my]

- 10. carlroth.com [carlroth.com]

- 11. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

- 12. chemos.de [chemos.de]

- 13. fishersci.com [fishersci.com]

- 14. How to Minimize the Hazard of Ethanol in Your Chemical Inventory? - Elchemy [elchemy.com]

- 15. chembk.com [chembk.com]

Application Note: A Robust GC-MS Method for the Purity Assessment of 4-Ethoxybenzene-1-carboximidamide Hydrochloride via Silylation Derivatization

Abstract

This application note details a robust and reliable method for the purity assessment and impurity profiling of 4-Ethoxybenzene-1-carboximidamide hydrochloride, a key pharmaceutical intermediate. Due to the high polarity, low volatility, and thermal lability of the target analyte, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging, often resulting in poor chromatographic performance and inaccurate quantification. To overcome these limitations, this protocol employs a chemical derivatization strategy, specifically silylation, to convert the analyte into a volatile and thermally stable derivative suitable for GC-MS analysis. We provide a comprehensive, step-by-step protocol covering sample preparation, derivatization, instrument configuration, and data analysis. The methodology is grounded in established analytical principles and adheres to industry best practices for method validation and system suitability, making it directly applicable for researchers, scientists, and drug development professionals in a regulated environment.

Introduction and Analytical Challenge

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[1][2] Regulatory bodies mandate stringent control over impurity levels, requiring the use of highly sensitive and specific analytical techniques.[3] Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the high-resolution separation capabilities of GC with the definitive identification power of MS, making it an invaluable tool for pharmaceutical analysis.[1][4][5][6]

However, the direct application of GC-MS to polar and non-volatile compounds like 4-Ethoxybenzene-1-carboximidamide hydrochloride presents significant analytical hurdles. The primary challenges include:

-

High Polarity: The presence of the carboximidamide group (-C(=NH)NH2) and its hydrochloride salt form makes the molecule highly polar. This leads to strong interactions with the GC column's stationary phase, resulting in severe peak tailing and poor chromatographic resolution.[7][8]

-

Low Volatility: The compound does not readily vaporize at typical GC inlet temperatures, preventing its efficient transfer into the analytical column.[9]

-

Thermal Lability: At the elevated temperatures required for volatilization, the molecule is susceptible to thermal degradation, leading to the formation of artifacts and compromising the quantitative accuracy of the analysis.[10][11]

To address these issues, a derivatization step is necessary to modify the chemical properties of the analyte, making it amenable to GC-MS analysis.[9][12]

The Derivatization Strategy: Silylation

Derivatization is a technique that chemically modifies a compound to enhance its analytical properties.[12] For compounds containing active hydrogens, such as those in amine (-NH2) and imine (=NH) groups, silylation is the most widely used and effective derivatization procedure for GC analysis.[13][14]

In this method, we employ N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with 1% trimethylchlorosilane (TMCS). This powerful silylating agent replaces the active hydrogens on the nitrogen atoms of the carboximidamide group with non-polar trimethylsilyl (TMS) groups.[7][13][15][16]

The benefits of this transformation are threefold:

-

Increased Volatility: The replacement of polar N-H bonds with non-polar N-Si bonds significantly reduces intermolecular hydrogen bonding, thereby increasing the molecule's volatility.[13][15]

-

Enhanced Thermal Stability: The resulting TMS derivative is more stable at high temperatures, preventing on-column degradation.[13]

-

Improved Chromatography: The less polar derivative exhibits weaker interactions with the GC stationary phase, leading to sharper, more symmetrical peaks and improved separation from impurities.[7]

Experimental Protocol

This section provides a detailed methodology for the purity analysis of 4-Ethoxybenzene-1-carboximidamide hydrochloride.

Materials and Reagents

-

Analyte: 4-Ethoxybenzene-1-carboximidamide hydrochloride (Reference Standard and Test Sample)

-

Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), SILYL-991 or equivalent.

-

Solvent: Anhydrous Pyridine or Acetonitrile (GC grade or higher).

-

Equipment:

-

Analytical balance (4-decimal places)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Pipettes and tips

-

Heating block or oven capable of maintaining 70-80°C

-

Vortex mixer

-

Instrumentation

A standard Gas Chromatograph coupled to a Mass Spectrometer is required.

-

Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a split/splitless injector.

-

Mass Spectrometer: Agilent 7000D GC/TQ, 5977B MSD, or equivalent single quadrupole or triple quadrupole mass spectrometer.

-

Autosampler: Agilent 7693A or equivalent.

Standard and Sample Preparation

-

Reference Standard Preparation (1000 µg/mL):

-

Accurately weigh approximately 10 mg of 4-Ethoxybenzene-1-carboximidamide hydrochloride Reference Standard into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the chosen anhydrous solvent (e.g., Pyridine). This is the stock solution.

-

Note: The free base concentration will be lower due to the hydrochloride salt form. Calculations should account for the molecular weight difference if absolute quantification is required.

-

-

Test Sample Preparation (1000 µg/mL):

-

Accurately weigh approximately 10 mg of the Test Sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the same anhydrous solvent.

-

Silylation Protocol

-

Pipette 100 µL of the prepared standard or sample solution into a 2 mL reaction vial.

-

Add 100 µL of BSTFA + 1% TMCS reagent to the vial.[7]

-

Immediately cap the vial tightly to prevent moisture contamination.[13]

-

Vortex the mixture for 30 seconds.

-

Heat the vial at 75°C for 45 minutes in a heating block or oven.[7]

-

Allow the vial to cool to room temperature before placing it in the autosampler for injection.

GC-MS Instrumental Parameters

The following parameters provide a starting point and should be optimized for the specific instrument in use.

| GC Parameters | Setting |

| Column | Agilent J&W DB-5ms UI (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet | Split/Splitless |

| Inlet Temp | 280°C |

| Injection Mode | Split (Ratio 20:1) |

| Injection Volume | 1.0 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (Constant Flow) |

| Oven Program | Initial: 100°C, hold for 2 min |

| Ramp: 15°C/min to 300°C | |

| Hold: 5 min at 300°C |

| MS Parameters | Setting |

| Ion Source | Electron Ionization (EI) |

| Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Transfer Line Temp | 290°C |

| Ionization Energy | 70 eV |

| Acquisition Mode | Full Scan |

| Scan Range | 40 - 550 m/z |

System Suitability and Method Validation

System Suitability Testing (SST)

Before analyzing any samples, the performance of the entire analytical system must be verified.[17][18] This is achieved by performing a System Suitability Test (SST).[19][20]

Procedure: Inject the derivatized Reference Standard solution five (5) consecutive times.

Acceptance Criteria: The system is deemed suitable for analysis if the following criteria are met.

| Parameter | Acceptance Limit | Rationale |

| % RSD of Peak Area | ≤ 5.0% | Ensures injection precision and system reproducibility.[17] |

| Tailing Factor (T) | 0.8 - 1.5 | Measures peak symmetry, indicating good chromatographic performance.[18] |

| Signal-to-Noise (S/N) | ≥ 10 | Confirms adequate sensitivity of the detector.[19] |

Method Validation Principles (ICH Q2(R1))

For use in a regulated environment, this method must be formally validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[21][22][23] Key validation characteristics to be assessed include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the unique retention time and mass spectrum of the analyte.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.[21]

-

Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[21]

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., oven ramp rate, flow rate).[21]

Data Analysis and Interpretation

-

Identification: The primary peak in the chromatogram of the derivatized standard is identified as the tris-TMS derivative of 4-Ethoxybenzene-1-carboximidamide based on its retention time and mass spectrum. The mass spectrum will exhibit a characteristic fragmentation pattern, including a molecular ion (M+) and key fragment ions.

-

Purity Calculation: For the test sample, the purity is typically calculated using the area percent normalization method.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Impurity Identification: Any other peaks in the chromatogram are considered potential impurities. Their mass spectra should be evaluated and compared against spectral libraries (e.g., NIST) and known potential process-related impurities or degradants to achieve tentative identification.

Conclusion

The analytical challenges posed by the high polarity and low volatility of 4-Ethoxybenzene-1-carboximidamide hydrochloride can be effectively overcome through a silylation derivatization procedure. The described GC-MS method, utilizing BSTFA + 1% TMCS, provides a robust, sensitive, and specific protocol for the purity assessment and impurity profiling of this important pharmaceutical intermediate. The inclusion of system suitability testing ensures the reliability of day-to-day results, and the framework for method validation aligns with international regulatory expectations, making this application note a valuable resource for quality control and drug development laboratories.

References

- Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.

- Bradley, C. (2025, September 22). System Suitability Testing: Ensuring Reliable Results. Lab Manager.

- Pharma Tutor. (2025, May 13). What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning.

- LibreTexts. (n.d.). Gas Chromatography - Mass Spectrometry.

- European Medicines Agency. (1995, June). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology.

- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.

- Agilent Technologies. (n.d.). Gas Chromatography/ Mass Spectrometry Fundamentals.

- Thomas Scientific. (n.d.). Silylation reagents (BSA, BSTFA).

- Technology Networks. (2024, February 16). GC-MS Principle, Instrument and Analyses and GC-MS/MS.

- Regis Technologies. (n.d.). Silylation Reagents.

- Slideshare. (n.d.). System suitability testing.

- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

- Bailey, Z. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International.

- ResolveMass Laboratories Inc. (2026, February 7). GC-MS for Volatile Impurity Analysis.

- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

- IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs.

- LCGC International. (2022, August 1). Development of a System Suitability Test for Two-Dimensional Liquid Chromatography (2D-LC).

- Advanced GC-MS Blog Journal. (2018, June 5). Impurities Analysis in Active Pharmaceutical Ingredients Comparison of Cold EI with Standard EI.

- Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained.

- JoVE. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation.

- ResolveMass Laboratories Inc. (2026, February 7). GC-MS vs LC-MS for Impurity Testing.

- Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.

- Medistri SA. (2024, August 12). GC/MS Identification of Impurities.

- Thermo Fisher Scientific. (n.d.). Silylation Reagents.

- Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.

- Phoenix Scientific Co., Ltd. (n.d.). Derivatization reagents for GC, silylation, Silyl-991, 1 × 50 mL.

- Slideshare. (n.d.). GC-MS.-principle, instrumentation,working,Application.

- ICH. (n.d.). Quality Guidelines.

- Technology Networks. (2020, August 3). The Challenges of Analytical Chromatography We Can Leave in the Past.

- SCION Instruments. (n.d.). Active Pharmaceutical Ingredients Qualitative Analysis by GC-MS.

- Drug Development & Delivery. (2017, April 19). GC-MS applications in pharmaceutical analysis.

- Nicovaper. (n.d.). Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing.

- Mason Technology. (2025, December 17). Common Gas Chromatography Problems | Master the Basics.

- MilliporeSigma. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.

- Phenomenex. (n.d.). GC Tech Tip: GC Column - Polarity vs Selectivity.

- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34.

- IntechOpen. (2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques.

- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

- Chromatography Forum. (2014, March 18). Dangers of using a more polar column for analysis.

- PMC. (n.d.). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds.

- Longdom Publishing. (n.d.). Characterization of Thermal and Physical properties of Biofield Treated Acrylamide and 2-Chloroacetamide.

- Agilent Technologies. (n.d.). GC AND GC/MS.

- Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.

- Shimadzu. (n.d.). Analysis of Residual Solvents – Class 1, Class 2A, Class 2B – in Pharmaceuticals Using Headspace-GC/MS.

- The NELAC Institute. (n.d.). Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds.

- ResearchGate. (2025, August 10). Thermal Stability and Mechanical Properties of Organo- Soluble and Processable Polyimides for High Temperature Materials.

- CrystEngComm (RSC Publishing). (n.d.). Understanding the thermal stability of apalutamide crystalline solvates through crystal structure analyses and computational studies.

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. nicovaper.com [nicovaper.com]

- 3. Advanced GC-MS Blog Journal: Impurities Analysis in Active Pharmaceutical Ingredients Comparison of Cold EI with Standard EI [blog.avivanalytical.com]

- 4. agilent.com [agilent.com]

- 5. How Does GC-MS Work and Its Principle Explained | Phenomenex [phenomenex.com]

- 6. GC/MS Identification of Impurities | Medistri SA [medistri.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. technologynetworks.com [technologynetworks.com]

- 10. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 13. Silylation Reagents - Regis Technologies [registech.com]

- 14. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 15. thomassci.com [thomassci.com]

- 16. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]

- 17. System Suitability Testing: Ensuring Reliable Results | Lab Manager [labmanager.com]

- 18. pharmaguru.co [pharmaguru.co]

- 19. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 20. System suitability testing | PPTX [slideshare.net]

- 21. ema.europa.eu [ema.europa.eu]

- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 23. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

Application Notes & Protocols: 4-Ethoxybenzene-1-carboximidamide Hydrochloride as a Versatile Building Block in Heterocyclic Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-Ethoxybenzene-1-carboximidamide hydrochloride. This versatile building block, featuring a nucleophilic amidine functional group and a pharmaceutically relevant ethoxybenzene moiety, is a powerful precursor for the synthesis of a diverse range of heterocyclic scaffolds. We will delve into the core reactivity of this compound, provide detailed, validated protocols for its application in constructing high-value pyrimidine and imidazole ring systems, and explain the chemical principles that underpin these synthetic transformations.

Introduction: The Strategic Value of the Amidine Moiety

The carboximidamide (amidine) functional group is a cornerstone in medicinal chemistry and organic synthesis. As a highly basic and nucleophilic structural motif, it serves as a key component in the construction of numerous nitrogen-containing heterocycles that form the core of many therapeutic agents.[1] 4-Ethoxybenzene-1-carboximidamide hydrochloride offers a unique combination of this reactive amidine group with a 4-ethoxyphenyl substituent. The ethoxy group is a common feature in drug molecules, often introduced to modulate lipophilicity, improve metabolic stability, and enhance target engagement through specific hydrophobic or hydrogen-bonding interactions.

This guide focuses on the practical application of this reagent, moving beyond simple reaction schemes to provide the causal logic behind procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Physicochemical Properties & Safety Data

Handling chemical reagents with a thorough understanding of their properties and hazards is paramount for laboratory safety and experimental success.

Table 1: Physicochemical Data for 4-Ethoxybenzene-1-carboximidamide Hydrochloride

| Property | Value |

| Chemical Formula | C₉H₁₃ClN₂O |

| Molecular Weight | 200.67 g/mol |

| Appearance | White to off-white crystalline solid (typical) |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in aprotic solvents. |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Hygroscopic. |

Hazard and Safety Information

4-Ethoxybenzene-1-carboximidamide hydrochloride is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a certified chemical fume hood.

-

Hazard Statements: Causes skin irritation (Category 2), Causes serious eye irritation (Category 2), May cause respiratory irritation (Category 3).[2][3]

-

Precautionary Measures:

-

Avoid breathing dust. Use only in a well-ventilated area.[4]

-

Wash hands and any exposed skin thoroughly after handling.[2]

-

In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

-

In case of skin contact, wash with plenty of soap and water. If irritation persists, seek medical advice.[2]

-

Synthesis of the Building Block: The Pinner Reaction

The most reliable and classical method for preparing amidine hydrochlorides is the Pinner reaction.[5][6] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate imino ester salt (a Pinner salt), which is then ammonolyzed to yield the desired amidine salt.[7][8]

Protocol 1: Synthesis of 4-Ethoxybenzene-1-carboximidamide Hydrochloride

This protocol details the conversion of 4-ethoxybenzonitrile to the target amidine hydrochloride. The key to success is the rigorous exclusion of moisture, as the Pinner salt intermediate is highly susceptible to hydrolysis, which would lead to the formation of an ester byproduct.[6]

Workflow for Pinner Reaction Synthesis

Caption: Workflow for the synthesis of the title compound via the Pinner reaction.

Materials & Reagents:

| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |

| 4-Ethoxybenzonitrile | 147.18 | 14.7 g | 100 mmol | 1.0 |

| Anhydrous Ethanol | 46.07 | 6.9 mL | 120 mmol | 1.2 |

| Anhydrous Diethyl Ether | 74.12 | 200 mL | - | - |

| Hydrogen Chloride (gas) | 36.46 | ~4.4 g | ~120 mmol | ~1.2 |

| Ammonia (gas) | 17.03 | Excess | - | - |

Step-by-Step Procedure:

-

Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a drying tube. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.

-

Reagent Addition: Add 4-ethoxybenzonitrile (14.7 g, 100 mmol) and anhydrous diethyl ether (200 mL) to the flask. Stir until the nitrile dissolves completely. Add anhydrous ethanol (6.9 mL, 120 mmol).

-